molecular formula C14H31NO3Si B13488642 tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate CAS No. 149967-10-2

tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate

Cat. No.: B13488642
CAS No.: 149967-10-2
M. Wt: 289.49 g/mol
InChI Key: WEPRSEQVEZRJJI-LLVKDONJSA-N
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Description

tert-Butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate: is a compound that features a tert-butyl group, an amino group, and a tert-butyldimethylsilyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate typically involves the protection of functional groups and the formation of ester bonds.

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can target the ester bond or the amino group.

    Substitution: The tert-butyldimethylsilyl ether can be substituted under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group can protect reactive sites, allowing for selective reactions at other functional groups. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

  • tert-Butyldimethylsilyloxyacetaldehyde
  • tert-Butyldimethylsilyloxyethanol
  • tert-Butyl (chloro)diphenylsilane

Uniqueness: tert-Butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate is unique due to the combination of its tert-butyl, amino, and tert-butyldimethylsilyl groups. This combination provides distinct reactivity patterns and protection strategies that are not commonly found in other compounds .

Properties

CAS No.

149967-10-2

Molecular Formula

C14H31NO3Si

Molecular Weight

289.49 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-4-[tert-butyl(dimethyl)silyl]oxybutanoate

InChI

InChI=1S/C14H31NO3Si/c1-13(2,3)18-12(16)11(15)9-10-17-19(7,8)14(4,5)6/h11H,9-10,15H2,1-8H3/t11-/m1/s1

InChI Key

WEPRSEQVEZRJJI-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCO[Si](C)(C)C(C)(C)C)N

Canonical SMILES

CC(C)(C)OC(=O)C(CCO[Si](C)(C)C(C)(C)C)N

Origin of Product

United States

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